1-Tert-butyl-4-ethynylcyclohexane
Description
1-Tert-butyl-4-ethynylcyclohexane (CAS: 1565550-13-1) is a cyclohexane derivative substituted with a tert-butyl group and an ethynyl group at the 1- and 4-positions, respectively. Its molecular formula is C₁₂H₂₀, with a molecular weight of 164.29 g/mol . The compound exists as a liquid at room temperature and requires storage at 4°C under inert conditions to maintain stability . The ethynyl group (sp-hybridized carbon) imparts linear geometry and reactivity toward coupling reactions (e.g., Sonogashira or Glaser couplings), while the tert-butyl group provides steric bulk, enhancing thermal stability and influencing conformational preferences .
Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory sensitization (H335), necessitating precautions such as using PPE and avoiding ignition sources (P210, P280) .
Properties
IUPAC Name |
1-tert-butyl-4-ethynylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,10-11H,6-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMKIIDGYZKWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565550-13-1 | |
| Record name | 1-tert-butyl-4-ethynylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-ethynylcyclohexane can be synthesized through various organic reactions One common method involves the alkylation of cyclohexane derivativesThe ethynyl group can then be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing similar reaction pathways as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-4-ethynylcyclohexane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkanes or alkenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated cyclohexane derivatives or other substituted cyclohexanes.
Scientific Research Applications
1-Tert-butyl-4-ethynylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-ethynylcyclohexane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s conformational stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Structural and Functional Differences
The following table summarizes key properties of 1-tert-butyl-4-ethynylcyclohexane and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Reactivity/Applications |
|---|---|---|---|---|---|
| This compound | 1565550-13-1 | C₁₂H₂₀ | 164.29 | Ethynyl (-C≡CH) | Alkyne coupling reactions, polymer precursors |
| 1-Tert-butyl-4-chlorocyclohexane | 62056-46-6 | C₁₀H₁₉Cl | 162.71 | Chloro (-Cl) | Nucleophilic substitution (SN1/SN2) reactions |
| 1-Tert-butyl-4-methylenecyclohexane | 13294-73-0 | C₁₁H₂₀ | 152.28 | Methylene (=CH₂) | Diels-Alder reactions, cycloaddition substrates |
| 1-(tert-Butyl)-4-iodocyclohexane | 85592-89-8 | C₁₀H₁₉I | 266.17 | Iodo (-I) | Cross-coupling (e.g., Suzuki, Ullmann) |
| 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane | 153429-47-1 | C₁₈H₃₂ | 248.45 | Ethenyl (-CH=CH₂) | Polymerization, cross-linking agents |
Key Observations:
Reactivity :
- The ethynyl group enables catalytic coupling reactions, making the target compound valuable in synthesizing conjugated polymers or pharmaceuticals .
- Chloro and iodo analogs are electrophilic and participate in substitution or cross-coupling reactions, with iodine’s polarizability enhancing its utility in metal-catalyzed reactions .
- Methylene and ethenyl groups exhibit unsaturation, facilitating cycloadditions or polymerization .
Steric and Electronic Effects :
Physical Properties :
Biological Activity
1-Tert-butyl-4-ethynylcyclohexane (CAS No. 1565550-13-1) is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and an ethynyl group. This unique structure imparts specific chemical properties that make it a subject of interest in various fields, including organic synthesis, medicinal chemistry, and materials science. This article focuses on the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C12H20. The compound features:
- Tert-butyl group : Provides steric hindrance and influences the compound's reactivity.
- Ethynyl group : Capable of participating in π-π interactions and hydrogen bonding, enhancing binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanisms include:
- Binding to Enzymes/Receptors : The compound may modulate the activity of specific enzymes or receptors, leading to various biological effects.
- Chemical Reactivity : The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to generate alkenes, which can interact with biological molecules.
Biological Activity Studies
Research has explored the potential therapeutic properties of this compound. Below are key findings from notable studies:
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of compounds similar to this compound. It was found that derivatives with ethynyl substitutions exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the modulation of signaling pathways involved in cell survival .
Case Study 2: Antimicrobial Properties
Research into the antimicrobial properties of cyclohexane derivatives indicated that compounds with ethynyl groups showed enhanced activity against Gram-positive bacteria. The study suggested that the structural features of this compound contribute to its ability to disrupt bacterial cell membranes .
Comparative Analysis with Similar Compounds
A comparison table highlighting the biological activities of this compound and related compounds is provided below:
Synthesis and Applications
This compound can be synthesized through various organic reactions, including alkylation and Sonogashira coupling reactions. Its applications extend beyond biological research into industrial uses, particularly in the production of specialty chemicals and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
